1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain signaling pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: Known for its role as a scaffold in drug design.
1H-Pyrrolo[3,4-c]pyridine: Studied for its potential in various therapeutic applications.
1H-Pyrrolo[2,3-c]pyridine: Investigated for its biological activities and use in medicinal chemistry.
Properties
CAS No. |
1263281-63-5 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-3-2-4-11-8(7)6(5-13)9(12)10/h2-5H,1H3 |
InChI Key |
HNWXWLKEESGGOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C1Cl)C=O)N=CC=C2 |
Origin of Product |
United States |
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